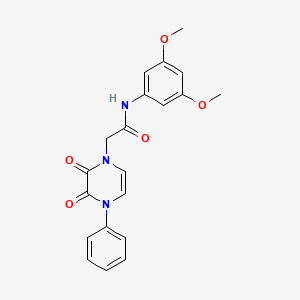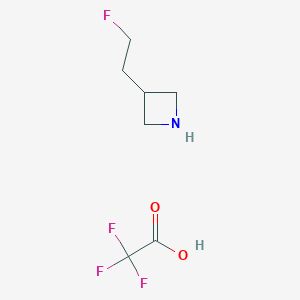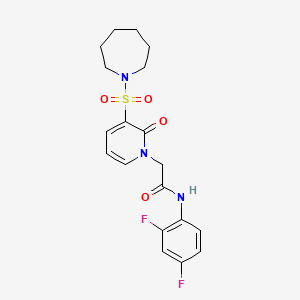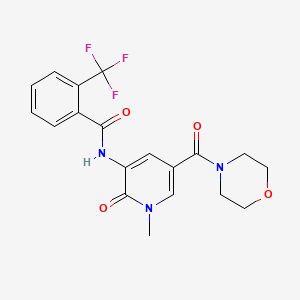
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. BPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in scientific research, making it a topic of interest for further investigation.
Applications De Recherche Scientifique
Pharmacological Potential and Chemical Synthesis
Pharmacologically Active Derivatives : A study by Chapman et al. (1971) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including the synthesis of thiourea derivatives. These compounds have potential in pharmacological research due to their chemical properties and interactions (Chapman, Clarke, Gore, & Sharma, 1971).
Crystal Structural Analysis : Hassan et al. (2011) synthesized a novel cinnamoyl thiourea derivative of 2-morpholino ethylamine and analyzed its structure through spectroscopic techniques and X-ray diffraction. This research contributes to the understanding of the molecular structure of such compounds (Hassan, Yamin, Daud, & Kassim, 2011).
Antimicrobial and Antiurease Activities : Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. These studies are significant in exploring the potential therapeutic uses of such compounds (Bektaş, Ceylan, Demirbas, Alpay-Karaoglu, & Sökmen, 2012).
Synthesis of Linezolid-Like Molecules : A study by Başoğlu et al. (2012) on the synthesis of linezolid-like molecules, including morpholine derivatives, provides insights into the chemical synthesis processes and potential antimicrobial applications of these compounds (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Synthesis and Rearrangements in Organic Chemistry
Thiazoline Imine Series : Murav'eva et al. (1967) researched the synthesis and rearrangements in the thiazoline imine series, contributing to the broader understanding of the chemical properties and synthesis techniques of thiourea derivatives (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).
Microwave Assisted Synthesis : Youssef and Amin (2012) explored the microwave-assisted synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. This study highlights the use of modern synthesis techniques in creating thiourea derivatives (Youssef & Amin, 2012).
Antibacterial Evaluation : Bedi, Mahajan, and Kapoor (2003) synthesized novel 1,3-diazabuta-1,3-dienes compounds with morpholine derivatives, screening them for antibacterial activity. This research adds to the understanding of the antibacterial properties of such compounds (Bedi, Mahajan, & Kapoor, 2003).
Analgesic and Antiparkinsonian Activities : A study by Amr, Maigali, and Abdulla (2008) on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine investigated their potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHEFINWMGZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)


![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)